molecular formula C11H12BrNO6S B7570613 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid

2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid

Katalognummer B7570613
Molekulargewicht: 366.19 g/mol
InChI-Schlüssel: KMQRFMAGXXZGAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid, also known as BMS-687453, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key enzyme involved in the regulation of glucose metabolism, and its inhibition has been shown to be an effective treatment for type 2 diabetes.

Wirkmechanismus

The mechanism of action of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid involves the inhibition of DPP-4, which is a key enzyme involved in the regulation of glucose metabolism. DPP-4 is responsible for the degradation of GLP-1, which is a hormone that promotes insulin secretion and lowers blood glucose levels. By inhibiting DPP-4, 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid can increase the levels of GLP-1 in the body, which in turn promotes insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid has been shown to have significant biochemical and physiological effects in the body. It has been shown to increase the levels of GLP-1 in the body, which in turn promotes insulin secretion and lowers blood glucose levels. It has also been shown to improve beta-cell function, which is important in the regulation of glucose metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid for lab experiments is its potent inhibition of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose metabolism. However, one limitation of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid is its specificity for DPP-4, which may limit its usefulness in studying other aspects of glucose metabolism.

Zukünftige Richtungen

There are several future directions for the study of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid. One potential direction is the development of more potent and selective DPP-4 inhibitors for the treatment of diabetes. Another potential direction is the study of the long-term effects of DPP-4 inhibition on glucose metabolism and other physiological processes. Additionally, the potential therapeutic applications of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid in other diseases, such as cancer and inflammation, warrant further investigation.

Synthesemethoden

The synthesis of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with carboxymethylamine hydrochloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with chloroacetic acid to yield the final product.

Wissenschaftliche Forschungsanwendungen

2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in the treatment of diabetes. It has been shown to be a potent inhibitor of DPP-4, which is a key enzyme involved in the regulation of glucose metabolism. By inhibiting DPP-4, 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid can increase the levels of the hormone glucagon-like peptide-1 (GLP-1) in the body, which in turn promotes insulin secretion and lowers blood glucose levels.

Eigenschaften

IUPAC Name

2-[(2-bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO6S/c1-7-2-3-9(8(12)4-7)20(18,19)13(5-10(14)15)6-11(16)17/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQRFMAGXXZGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.